molecular formula C24H22N2O2S2 B3262473 N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide CAS No. 356091-79-7

N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide

Cat. No.: B3262473
CAS No.: 356091-79-7
M. Wt: 434.6 g/mol
InChI Key: BMNIQMQAAAQEGC-DJTDIJDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a conjugated penta-1,3-dien-1-yl backbone linked to a 4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety and an N-phenylacetamide group. The thiazolidinone ring with a thioxo group at position 2 and a 2-phenylethyl substituent at position 3 introduces steric bulk and lipophilicity, which could impact solubility and biological interactions.

Properties

IUPAC Name

N-[(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]penta-1,3-dienyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S2/c1-19(27)25(21-13-7-3-8-14-21)17-10-4-9-15-22-23(28)26(24(29)30-22)18-16-20-11-5-2-6-12-20/h2-15,17H,16,18H2,1H3/b9-4+,17-10+,22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNIQMQAAAQEGC-DJTDIJDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C=CC=CC=C1C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(/C=C/C=C/C=C/1\C(=O)N(C(=S)S1)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide (CAS Number: 356091-79-7) is a synthetic compound with potential pharmacological applications. Its structure features a thiazolidine ring and a phenylacetamide moiety, which may contribute to its biological activity. This article reviews the existing literature on the biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

The molecular formula of this compound is C24H22N2O2S2C_{24}H_{22}N_{2}O_{2}S_{2} with a molecular weight of approximately 434.57 g/mol. The compound's structure can be represented as follows:

Structure N{(1E,3E,5E)5[4oxo3(2phenylethyl)2thioxo1,3thiazolidin5ylidene]penta1,3dien1yl}Nphenylacetamide\text{Structure }N-\{(1E,3E,5E)-5-[4-\text{oxo}-3-(2-\text{phenylethyl})-2-\text{thioxo}-1,3-\text{thiazolidin}-5-\text{ylidene}]\text{penta}-1,3-\text{dien}-1-\text{yl}\}-N-\text{phenylacetamide}

Enzyme Inhibition

Thiazolidine derivatives have also been studied for their inhibitory effects on various enzymes. For instance, compounds similar to N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenyethyl)-2-thioxo]-N-phenyacetamide} have shown promise as inhibitors of α-amylase and urease. A screening study identified several derivatives that exhibited higher potency compared to standard inhibitors . This suggests that the compound may possess similar enzyme-inhibiting capabilities.

The biological activity of N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenyethyl)-2-thioxo]-N-phenyacetamide} may be attributed to its ability to interact with cellular targets involved in cancer progression and metabolic pathways. The presence of the thiazolidine ring is known to enhance the reactivity of the compound with biological nucleophiles, potentially leading to the modulation of signaling pathways associated with cell growth and survival.

Case Studies

While direct case studies specifically on N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenyethyl)-2-thioxo]-N-phenyacetamide} are scarce in the literature, related compounds have been extensively studied:

CompoundActivityReference
Thiazolidinone Derivative AAntitumor (Glioblastoma)Da Silva et al.
Thiazolidine Derivative Bα-Amylase InhibitionScreening Study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds fall into two primary categories: thiazolidinone-acetamide hybrids and quinazolinone-thioacetamide derivatives. Key comparisons are outlined below:

Physicochemical Properties

Compound Class Core Structure Key Substituents Melting Point Range Yield Range Analytical Methods
Target Compound Thiazolidinone 2-Phenylethyl, conjugated diene Not reported Not reported Likely NMR, IR, MS (inferred from analogs)
Quinazolinone-thioacetamides Quinazolinone Sulfamoylphenyl, substituted phenyl 170–315°C 68–91% NMR, IR, MS
Thiazolidinone-benzamides Thiazolidinone Benzamide, methylidene Not reported Not reported NMR, IR (analog methods)

Functional and Bioactivity Insights

  • Quinazolinone derivatives: The sulfamoyl group in ’s compounds is associated with antimicrobial and anti-inflammatory activities. The target compound’s 2-phenylethyl group could increase lipophilicity, favoring membrane penetration in biological systems .

Analytical and Computational Tools

While crystallography software (SHELX, ORTEP, WinGX) is widely used for structural validation (e.g., anisotropic displacement ellipsoid visualization), the target compound’s characterization in the evidence relies on spectroscopic methods (NMR, IR, MS) rather than single-crystal X-ray diffraction .

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis likely requires multi-step conjugation of the thiazolidinone and diene systems, contrasting with the straightforward amide coupling in quinazolinone-thioacetamides .
  • Structure-Activity Relationships (SAR): The conjugated diene in the target compound may extend π-orbital overlap, altering electronic properties compared to simpler benzamide-linked thiazolidinones. The 2-phenylethyl substituent could sterically hinder interactions at biological targets relative to smaller groups (e.g., methyl or sulfamoyl in analogs).

Q & A

Q. What are the key steps in synthesizing N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thiazolidinone core formation : Cyclization of precursors (e.g., thiourea derivatives) under reflux conditions with solvents like toluene/water mixtures .
  • Coupling reactions : Attaching the penta-1,3-dienyl and phenylacetamide moieties via nucleophilic substitution or condensation, optimized using bases (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol or pet-ether) to isolate the final product .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to track reaction progress .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide
Reactant of Route 2
N-{(1E,3E,5E)-5-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]penta-1,3-dien-1-yl}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.